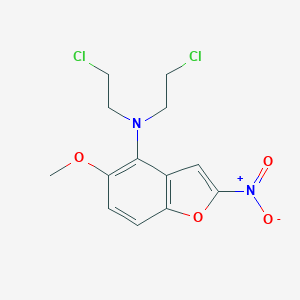![molecular formula C3H8O B033646 Isopropanol, [2-14C] CAS No. 104810-30-2](/img/structure/B33646.png)
Isopropanol, [2-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Isopropanol is primarily produced by combining propene and water in a high-temperature and pressure environment. The presence of an acid catalyst speeds up the reaction . Another common method is indirect hydration, where sulfuric acid is first added to propene to form isopropyl hydrogen sulfate. This intermediate is then hydrolyzed to release isopropanol .Molecular Structure Analysis
Isopropanol is a secondary alcohol and a structural isomer of propanol. This means it shares the same molecular formula with propanol but has a different arrangement of atoms . A theoretical study on intermolecular hydrogen bonds of isopropanol-water clusters has been conducted, providing insights into the molecular association structure in isopropanol-water solution .Chemical Reactions Analysis
Isopropanol exhibits the alcohol reactions characteristic of this -OH functional group. It is oxidized to give acetone, a reaction carried out with oxidizing agents such as chromic acid. It can also be carried out by heating with copper catalysts in a dehydrogenation reaction .Physical And Chemical Properties Analysis
Isopropanol is characterized by its high volatility and low boiling point, which is around 82.6 °C . Its melting point stands at -89 °C . The compound is fully miscible with most solvents, including water, ether, and chloroform . In addition, it’s also capable of dissolving a range of non-polar compounds, which highlights its property as a versatile solvent .Wirkmechanismus
Safety and Hazards
Isopropanol is highly flammable and can easily ignite. It should be kept away from heat sources, sparks, and open flames . Furthermore, its vapors can form explosive mixtures with air . Isopropanol can also be harmful or fatal if swallowed, and can cause irritation upon contact with the skin or eyes . Chronic exposure can lead to more serious health issues, such as respiratory problems, headaches, dizziness, and even damage to the central nervous system .
Zukünftige Richtungen
Global consumption of IPA is expected to grow at an average of 2%-3% annually in 2023–28, with most markets in Asia (especially Southeast Asia and Oceania, South Asia [India] and mainland China), showing higher-than-average growth rates over the next five years . By 2028, additional capacity is also expected in North America, Western Europe, Central and Eastern Europe and South Korea .
Eigenschaften
IUPAC Name |
(214C)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YZRHJBSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14CH](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)

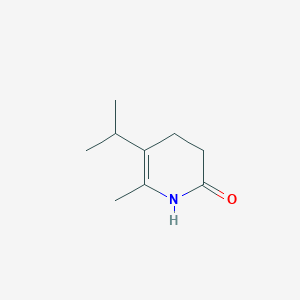
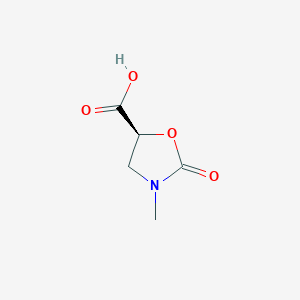

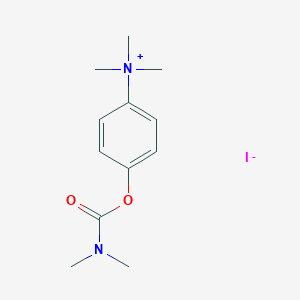


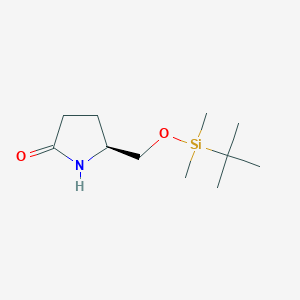
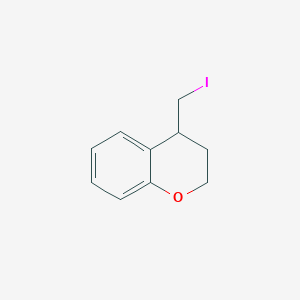

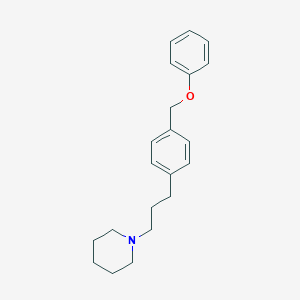
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
